molecular formula C9H12N4O B5646692 2-Hydrazinyl-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

2-Hydrazinyl-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

Cat. No.: B5646692
M. Wt: 192.22 g/mol
InChI Key: CRODZXBLTFOLQR-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile is a chemical compound with the molecular formula C8H11N5O This compound is known for its unique structure, which includes a hydrazinyl group, a methoxymethyl group, and a carbonitrile group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile typically involves the following steps:

    Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a condensation reaction between appropriate precursors.

    Introduction of Functional Groups:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The hydrazinyl and methoxymethyl groups can participate in substitution reactions with other reagents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenated compounds and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.

Scientific Research Applications

2-Hydrazinyl-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The hydrazinyl group is known to form covalent bonds with certain biomolecules, leading to the modulation of biological pathways. The compound’s effects are mediated through its ability to interact with enzymes, receptors, and other cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-Hydrazinyl-4-(methoxymethyl)-6-methylpyrimidine: This compound has a similar structure but with a pyrimidine ring instead of a pyridine ring.

    2-Hydrazinyl-4-(methoxymethyl)-6-methylpyridine: This compound lacks the carbonitrile group but shares other structural features.

Uniqueness

2-Hydrazinyl-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-hydrazinyl-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O/c1-6-3-7(5-14-2)8(4-10)9(12-6)13-11/h3H,5,11H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRODZXBLTFOLQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)NN)C#N)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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